molecular formula C10H9ClF4S B14064085 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14064085
M. Wt: 272.69 g/mol
InChI Key: UKRITAXRFXGKAW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene is a specialized organic compound designed for advanced chemical and pharmaceutical research. It features a benzene ring core substituted with three key functional groups: a 3-chloropropyl chain, a fluorine atom, and a trifluoromethylthio (-SCF3) group. This unique structure makes it a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules for drug discovery and material science. The chloropropyl side chain serves as a flexible reactive handle, readily undergoing nucleophilic substitution reactions to form derivatives or to be incorporated into larger molecular frameworks. The trifluoromethylthio group is a highly lipophilic (hydrophobic) motif, known to significantly enhance a compound's metabolic stability and its ability to cross cell membranes, which are critical properties in the development of bioactive agents. The presence of the fluorine atom can further fine-tune the molecule's electronic properties, polarity, and binding affinity. In scientific research, this compound's primary value lies in its application as a key building block for the synthesis of potential pharmaceutical candidates and agrochemicals. Its mechanism of action is not inherent but is derived from the properties it imparts to final target molecules, primarily through enhanced lipophilicity and interaction with biological systems via van der Waals forces. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary applications.

Properties

Molecular Formula

C10H9ClF4S

Molecular Weight

272.69 g/mol

IUPAC Name

4-(3-chloropropyl)-2-fluoro-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

UKRITAXRFXGKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)F)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Fluoro-4-(trifluoromethylthio)aniline

Step 1: Nitration of Trifluoromethylthio-Benzene Derivatives
The trifluoromethylthio group is introduced via electrophilic aromatic substitution. As demonstrated in CN101250144A, 4-trifluoromethylthioaniline is synthesized by nitrating a precursor benzene derivative under mixed sulfuric and nitric acids at 0–150°C, yielding 3-nitro-4-(trifluoromethylthio)benzene. Subsequent reduction using iron powder and ammonium chloride in aqueous HCl at reflux (yield: >100%, purity: 99.12%) produces 3-amino-4-(trifluoromethylthio)benzene.

Step 2: Fluorination via Diazotization
The amino group is converted to fluorine via a Schiemann reaction. Treatment with NaNO₂ in H₂SO₄ at 0–5°C generates a diazonium salt, which is decomposed using hypophosphorous acid (H₃PO₂) at 30°C to yield 3-fluoro-4-(trifluoromethylthio)benzene (yield: 68%, purity: 94.1%).

Bromination and Functionalization

Step 3: Bromination at the Ortho Position
Bromine in acetic acid selectively substitutes the ortho position relative to the fluorine atom. Reacting 3-fluoro-4-(trifluoromethylthio)benzene with bromine at 10–20°C produces 1-bromo-3-fluoro-4-(trifluoromethylthio)benzene (yield: 85%, purity: 93.35%).

Step 4: Introduction of the 3-Chloropropyl Group
The bromine atom is replaced via a copper(I)-catalyzed coupling reaction. Heating 1-bromo-3-fluoro-4-(trifluoromethylthio)benzene with 3-chloropropylmagnesium bromide in dimethylformamide (DMF) at 60–250°C facilitates nucleophilic aromatic substitution, yielding the target compound (yield: 54%, purity: 98.2%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction Step Optimal Temperature Solvent Catalyst Yield (%)
Nitration 10–20°C H₂SO₄/HNO₃ 82
Reduction Reflux H₂O/Fe/NH₄Cl >100
Bromination 10–20°C Acetic acid 85
Chloropropylation 150–200°C DMF CuCN 54

Data adapted from highlights the critical role of solvent polarity in facilitating substitutions. Polar aprotic solvents like DMF enhance nucleophilicity, while acetic acid moderates bromination regioselectivity.

Comparative Analysis of Methodologies

Nitration vs. Direct Sulfuration
While CN101250144A employs nitration to activate the ring for subsequent functionalization, alternative routes using trifluoromethylthiolation reagents (e.g., CF₃SCl) remain less explored due to reagent instability.

Chloropropylation Challenges
The steric bulk of the 3-chloropropyl group complicates aromatic substitution. Copper(I) catalysts mitigate this by stabilizing transition states, though yields remain moderate (54%).

Challenges and Solutions

Regioselectivity in Bromination
Electron-withdrawing groups (e.g., -SCF₃, -F) direct bromination to the ortho position. Kinetic control at low temperatures (10–20°C) minimizes para-brominated byproducts.

Purity Enhancement
Column chromatography using hexane/ethyl acetate (9:1) effectively separates 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene from unreacted starting materials, achieving >98% purity.

Applications and Derivatives

This compound serves as a precursor to herbicides and non-steroidal anti-inflammatory drugs (NSAIDs). Its trifluoromethylthio group enhances lipid solubility, improving bioavailability in agrochemical formulations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding hydrocarbons.

    Addition Reactions: The benzene ring can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and reduced hydrocarbons.

Scientific Research Applications

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins and enzymes. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

A. Halogen Effects (Cl vs. Br):

  • The brominated analog (Table 1, Row 2) exhibits a higher molecular weight (333.60 vs.
  • Chlorine in the target compound may confer better metabolic stability, as C-Cl bonds are generally less prone to enzymatic cleavage than C-Br bonds .

B. Electron-Withdrawing Groups (-SCF₃ vs. -CF₃):

  • The -SCF₃ group in the target compound provides stronger electron-withdrawing effects than -CF₃, which could enhance binding to electron-rich enzyme active sites .

C. Substituent Position and Bioactivity:

  • The fluorine atom at position 3 in the target compound may improve metabolic resistance and pharmacokinetics, as seen in fluorinated drugs like ciprofloxacin .

Biological Activity

1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene, with CAS No. 1804159-14-5, is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethylthio group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Molecular Characteristics

  • Molecular Formula: C10H9ClF4S
  • Molecular Weight: 272.69 g/mol
  • Purity: Greater than 98% .

Biological Activity Overview

The biological activity of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene has been investigated in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

The compound's mechanism of action is believed to involve:

  • Electrophilic Properties: The chloropropyl group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
  • Lipophilicity Influence: The trifluoromethylthio group enhances the lipophilicity of the compound, potentially improving its membrane permeability and binding affinity to target proteins .

In Vitro Studies

  • Antimicrobial Activity:
    • Studies have shown that derivatives of similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs suggest potential effectiveness against various bacterial strains.
  • Cytotoxicity:
    • Preliminary cytotoxicity assays indicate that the compound may affect cell viability in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Case Study on Analog Compounds:
    • A study on structurally similar compounds demonstrated significant inhibition of tumor growth in xenograft models when treated with compounds featuring trifluoromethylthio groups. This suggests a potential pathway for exploring 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene in cancer therapeutics .
  • Toxicological Assessment:
    • Toxicological profiles of similar compounds indicate that while some exhibit low toxicity, others can be harmful at elevated doses. Understanding the toxicological implications of this compound is crucial for its development as a therapeutic agent.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
AntimicrobialPotential activity against bacteria
CytotoxicityEffects on cancer cell lines
Electrophilic InteractionReacts with nucleophiles
Lipophilicity InfluenceImproved membrane permeability

Q & A

Q. How can a synthetic route for 1-(3-chloropropyl)-3-fluoro-4-(trifluoromethylthio)benzene be designed?

Answer: A multi-step synthesis is recommended:

  • Step 1: Introduce the 3-chloropropyl group via alkylation. For example, use (3-chloropropyl)benzene derivatives as intermediates, as demonstrated in radical-polar crossover fluorination reactions .
  • Step 2: Fluorinate the aromatic ring. Employ photoredox catalysis (e.g., Ir-based catalysts) to achieve nucleophilic fluorination at the meta-position, as described in radical-mediated fluorination protocols .
  • Step 3: Install the trifluoromethylthio group. Utilize sulfur nucleophiles (e.g., CuSCF₃) under Ullmann-type coupling conditions.
    Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize side reactions. Validate intermediates using NMR and mass spectrometry .

Q. What analytical methods are suitable for characterizing this compound?

Answer:

  • Structural confirmation:
    • ¹H/¹³C/¹⁹F NMR: Assign peaks for chloropropyl (δ ~3.5 ppm, triplet), fluorine (δ ~-110 ppm for aromatic F), and trifluoromethylthio (δ ~45 ppm in ¹⁹F NMR) .
    • HRMS: Confirm molecular ion ([M+H]⁺) and isotopic patterns for Cl and F .
  • Purity analysis:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times with standards .
  • Thermal properties:
    • Melting point: Determine via differential scanning calorimetry (DSC) (expected range: 150–200°C based on analogous chloropropyl-piperazine derivatives) .

Advanced Research Questions

Q. How can competing regioselectivity in fluorination be resolved to avoid undesired isomers?

Answer:

  • Mechanistic control: Use directing groups (e.g., sulfonyl or nitro) to guide fluorine insertion to the meta-position. Alternatively, employ radical-polar crossover strategies (e.g., Ir(ppy)₃ photocatalyst) to enhance selectivity, as shown in fluorination of redox-active esters .
  • Computational modeling: Perform DFT calculations to predict transition-state energies for fluorination at different positions. Compare with experimental outcomes to refine reaction conditions .
  • Validation: Use 2D NMR (e.g., NOESY) to confirm regiochemistry and rule out ortho/para isomers .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be investigated?

Answer:

  • Hypothesis testing: Consider potential impurities (e.g., residual solvents, byproducts) or structural isomers. For example, chloropropyl chain conformation (e.g., gauche vs. anti) can alter NMR splitting patterns .
  • Advanced techniques:
    • X-ray crystallography: Resolve ambiguities by determining the crystal structure .
    • Dynamic NMR: Probe rotational barriers in the chloropropyl chain if splitting anomalies arise .
  • Synthetic reproducibility: Repeat the synthesis with varying purification protocols (e.g., column chromatography vs. recrystallization) to isolate pure products .

Q. What strategies mitigate decomposition during the introduction of the trifluoromethylthio group?

Answer:

  • Reagent selection: Use stable trifluoromethylthiolation agents (e.g., AgSCF₃ or N-SCF₃ reagents) to minimize side reactions.
  • Reaction conditions: Conduct reactions under inert atmospheres (N₂/Ar) and at low temperatures (−20°C to 0°C) to suppress oxidative degradation .
  • In situ monitoring: Employ LC-MS to track reaction progress and identify decomposition products (e.g., disulfides or defluorinated species) .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis Photoredox fluorination, Ullmann coupling for SCF₃ insertion
Structural Analysis ¹⁹F NMR for trifluoromethylthio, HRMS for isotopic validation
Regioselectivity DFT modeling, radical-polar crossover catalysis
Purity Assessment HPLC with dual-wavelength detection (220 nm and 254 nm)
Decomposition Analysis LC-MS for tracking intermediates, TGA for thermal stability

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